molecular formula C14H10ClFN2OS B12992341 2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine

2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine

Cat. No.: B12992341
M. Wt: 308.8 g/mol
InChI Key: BGQUPQPMLRRPPS-UHFFFAOYSA-N
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Description

2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific bioactive derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H10ClFN2OS

Molecular Weight

308.8 g/mol

IUPAC Name

2-chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C14H10ClFN2OS/c1-7-12(9-4-3-8(16)5-10(9)19-2)13-11(20-7)6-17-14(15)18-13/h3-6H,1-2H3

InChI Key

BGQUPQPMLRRPPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NC=C2S1)Cl)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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